molecular formula C11H15NO3S B12624252 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide CAS No. 919492-14-1

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide

Cat. No.: B12624252
CAS No.: 919492-14-1
M. Wt: 241.31 g/mol
InChI Key: UBIUHGIVGQOXOQ-VIFPVBQESA-N
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Description

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide is a synthetic benzenesulfonamide derivative designed for research applications in medicinal chemistry and biochemistry. This compound features a chiral (2S)-3-oxobutan-2-yl group attached to the sulfonamide nitrogen, a structural motif known to influence interactions with biological targets. Benzenesulfonamides are a prominent class of compounds extensively investigated as enzyme inhibitors, particularly against carbonic anhydrase (CA) isoforms . The primary sulfonamide group (-SO2NH2) is a key pharmacophore that can coordinate with zinc ions in the active site of metalloenzymes, while the N-substituted "tail" contributes to binding affinity and selectivity towards different enzyme isoforms . Researchers utilize such sulfonamide derivatives as valuable scaffolds in drug discovery for a range of conditions, including as antiglaucoma, antiepileptic, and anti-obesity agents . Furthermore, structurally similar 2-aminothiazole sulfonamides have demonstrated significant inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase, highlighting the potential of this chemical class in developing therapies for diabetes and bacterial infections . In silico predictions for analogous compounds suggest high gastrointestinal absorption and optimal skin permeation properties, making them interesting candidates for further pharmacological study . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

919492-14-1

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-methyl-N-[(2S)-3-oxobutan-2-yl]benzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-8-4-6-11(7-5-8)16(14,15)12-9(2)10(3)13/h4-7,9,12H,1-3H3/t9-/m0/s1

InChI Key

UBIUHGIVGQOXOQ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2S)-3-oxobutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide with structurally related sulfonamides, emphasizing substituent effects, stereochemistry, and biological relevance:

Compound Name Substituent/R Group Key Features Biological Activity/Notes Reference
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide (2S)-3-oxobutan-2-yl Chiral center (S-configuration), ketone group Hypothesized CNS activity (based on PZM21 analogs)
4-Methyl-N-[(2S)-1-(thiophen-3-yl)propan-2-yl]benzene-1-sulfonamide (2S)-1-(thiophen-3-yl)propan-2-yl Thiophene ring, [α]D20 +30.3 Mu-opioid receptor agonist (PZM21 derivative)
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-methoxyphenyl-naphthylmethyl Bulky aromatic groups, [α]D20 +2.5, 99% stereochemical purity Potential solubility challenges
4-Methyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide Propargyl (C≡CH) Linear alkyne group, CAS 55022-46-3 High reactivity (acetylene moiety)
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide (S)-1-phenylethyl Simple aromatic substituent, literature on antimicrobial properties Antimicrobial applications
4-Methyl-N-[2-(piperidin-1-yl)ethyl]-N-[(thiazol-4-yl)methyl]benzene-1-sulfonamide Piperidine-thiazole hybrid Heterocyclic (thiazole) and aliphatic amine groups, Mol. Weight 527.75 Screening compound (unspecified activity)

Key Structural Differences and Implications

This could improve solubility but reduce blood-brain barrier penetration . Thiophene-containing analogs () exhibit significant opioid receptor activity due to sulfur’s electron-rich nature, which may mimic endogenous ligands. The absence of sulfur in the target compound suggests divergent biological targets.

Stereochemical Influence :

  • The (2S)-configuration in the target compound and PZM21 derivatives () highlights the importance of chirality in receptor binding. For example, the [α]D20 values (+30.3 in vs. +2.5 in ) correlate with structural complexity and steric bulk .

Biological Activity :

  • Compounds with bulky aromatic groups (e.g., naphthyl in ) may face solubility issues but could exhibit enhanced binding to hydrophobic pockets in enzymes or receptors .
  • Heterocyclic hybrids (e.g., thiazole in ) often show improved metabolic stability and target specificity compared to aliphatic ketones .

Physicochemical Data Comparison

Property Target Compound Thiophene Analog () Naphthyl-Methoxy Analog () Propargyl Analog ()
Optical Rotation Not reported [α]D20 +30.3 [α]D20 +2.5 Not reported
Polar Groups Ketone Thiophene (S atom) Methoxy, naphthyl Alkyne
Molecular Complexity Moderate High Very high Low

Research Findings and Trends

  • Mu-Opioid Receptor Agonists : Thiophene-containing sulfonamides () demonstrate biased agonism with reduced side effects, suggesting that substituents like 3-oxobutan-2-yl could modulate signaling pathways if tested similarly .
  • Antimicrobial Potential: Simple aromatic sulfonamides () show historical antimicrobial activity, but the ketone group in the target compound may offer novel mechanisms by interacting with bacterial ketoreductases .
  • Computational Comparisons: Graph-based structural analysis () could predict the target compound’s similarity to known bioactive sulfonamides, emphasizing the ketone’s role in hydrogen-bond networks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide, and how can yield be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and (2S)-3-oxobutan-2-amine. Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Catalytic bases like triethylamine enhance sulfonamide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How can researchers confirm the stereochemical integrity of the (2S)-3-oxobutan-2-yl group during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry should be used to verify enantiomeric purity. X-ray crystallography (if single crystals are obtained) or NOESY NMR can confirm spatial arrangement. Comparative analysis with racemic mixtures provides additional validation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR for functional group assignment (e.g., sulfonamide NH at δ 7.5–8.5 ppm, ketone at ~210 ppm in 13^13C).
  • IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and ketone C=O (~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (C11_{11}H15_{15}NO3_{3}S, exact mass 265.0776 g/mol) .

Advanced Research Questions

Q. How does the stereochemistry of the (2S)-3-oxobutan-2-yl group influence biological activity or target binding?

  • Methodological Answer : Enantioselective assays (e.g., enzyme inhibition or receptor-binding studies) compare (2S) and (2R) configurations. Molecular docking simulations (using software like AutoDock) predict binding affinity differences. For example, the (2S) configuration may enhance hydrogen bonding with polar residues in target proteins .

Q. What strategies resolve contradictions in reported bioactivity data for this sulfonamide derivative?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Control for batch-to-batch variability in compound purity. Replicate studies under standardized conditions (pH 7.4, 37°C) to minimize environmental artifacts .

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic buffers).
  • Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide bond or ketone reduction).
  • Kinetic Modeling : Determine half-life (t1/2_{1/2}) and activation energy (Ea_a) using Arrhenius plots .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics : Simulate membrane permeability using coarse-grained models (e.g., Martini force field) .

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